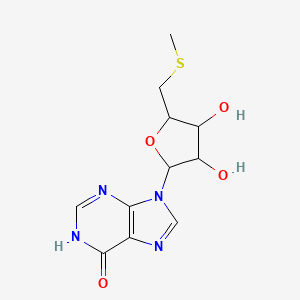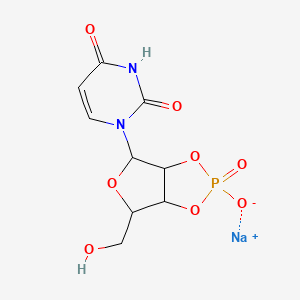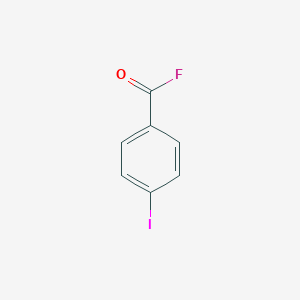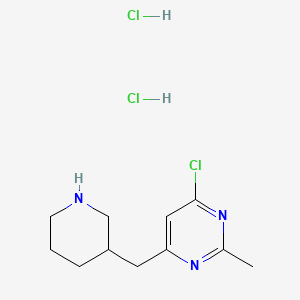![molecular formula C16H22N4OS B12296380 (S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12296380.png)
(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The sulfinamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can lead to various substituted sulfinamides .
Wissenschaftliche Forschungsanwendungen
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its bipyridine core.
Medicine: Explored for its therapeutic potential in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The sulfinamide group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2,2’-bipyridine: Known for its strong fluorescence and used in similar applications.
6-Aminopenicillanic acid: Shares the amino group and is used in antibiotic synthesis.
2-Methoxyphenyl isocyanate: Utilized for amine protection and deprotection.
Uniqueness
(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a bipyridine core and a sulfinamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H22N4OS |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)12-9-15(17)19-10-13(12)14-7-5-6-8-18-14/h5-11,20H,1-4H3,(H2,17,19)/t11-,22?/m1/s1 |
InChI-Schlüssel |
KRTPXBYZUQFOTH-FAYKFVSFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)




![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12296343.png)


![2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B12296359.png)


![2-[3-[5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid](/img/structure/B12296377.png)
